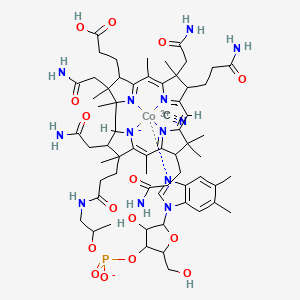

Cyancobalamin-b-carboxylic Acid

Description

BenchChem offers high-quality Cyancobalamin-b-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyancobalamin-b-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12-bis(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(14-17-49(82)83)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(13-16-44(64)77)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXULFRVUMZMFQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H87CoN13O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Cyanocobalamin-b-carboxylic Acid?

[1][2]

Executive Summary

Cyanocobalamin-b-carboxylic acid (CAS: 38218-77-8) is a specific monocarboxylic acid derivative of Vitamin B12 (cyanocobalamin) where the propionamide side chain at the C3 position (ring A) of the corrin macrocycle has been hydrolyzed to a propionic acid group.[1][2] Unlike the parent molecule, which is electrically neutral (zwitterionic phosphate/cobalt balance), the b-carboxylic acid carries an additional negative charge at physiological pH, altering its electrophoretic mobility and solubility.[2]

This derivative is of high value in drug development as a "trojan horse" vector. The carboxylic acid moiety provides a unique, chemically orthogonal handle for conjugation to small molecules, peptides, or polymers, allowing them to hijack the dietary B12 uptake pathway (via Intrinsic Factor and Transcobalamin II) for targeted delivery to rapidly dividing cells.[2]

Chemical Structure & Stereochemistry[2][3]

The Corrin Core and Numbering

The structure of cyanocobalamin-b-carboxylic acid retains the core organometallic features of Vitamin B12:

-

Central Metal: Cobalt(III) in a distorted octahedral geometry.[2]

-

Equatorial Ligand: A corrin ring composed of four reduced pyrrole units (A, B, C, D).[1][2][3]

-

Axial Ligands:

The b-Position Specifics

The defining feature of this molecule is the modification at the

-

Location: Attached to Carbon 3 (C3) of Ring A.[2]

-

Stereochemistry: The b-side chain projects to the

-face (upper face), the same side as the cyanide ligand.[2] This "upward" projection is critical for steric accessibility during conjugation reactions. -

Chemical Change:

Note on Isomers: Acid hydrolysis of cyanocobalamin yields three primary monocarboxylic acids: b- (C3), d- (C8), and e- (C13).[1][2] Historically, these were confusingly labeled as CMS1, CMS2, and CMS3.[1][2] Modern 2D-NMR (HMBC) has definitively assigned the b-isomer, distinguishing it from the e-isomer (often the major hydrolysis product) and the d-isomer.[1][2]

Structural Visualization

The following diagram illustrates the logical hierarchy of the B12 structure and the specific modification site.

Figure 1: Schematic representation of Cyanocobalamin-b-carboxylic acid structure.[1][2][4] The b-position (C3) on the beta-face is the site of hydrolysis.[1][2]

Synthesis & Purification Protocol

Producing high-purity cyanocobalamin-b-carboxylic acid requires controlled acid hydrolysis followed by rigorous chromatographic separation to remove the d- and e-isomers.[1][2]

Acid Hydrolysis Workflow

The amide groups on B12 have different hydrolytic stabilities. The e-amide is typically the most labile, followed by b and d.

| Parameter | Condition | Rationale |

| Reagent | 0.1 M HCl | Mild acid prevents degradation of the nucleotide loop.[1][2] |

| Time | 72 hours | Sufficient to hydrolyze ~50% of B12, maximizing mono-acids over di/tri-acids.[2] |

| Temperature | Room Temp (25°C) | Higher temps accelerate corrin ring degradation.[1][2] |

| Quench | Neutralize to pH 7.0 | Use dilute NaOH or Na2CO3 to stop reaction immediately. |

Purification (The Critical Step)

Separating the b-isomer from the e-isomer (major product) and d-isomer is challenging due to their identical mass and similar pKa.[2]

Recommended Protocol: Anion Exchange Chromatography [2]

-

Loading: Apply the neutralized hydrolysate. Unreacted Cyanocobalamin (neutral) elutes with water.[1][2]

-

Elution Gradient: 0 to 0.05 M Acetic Acid.

-

Polishing: Desalt using C18 Reverse-Phase HPLC (Water/Methanol gradient with 0.1% TFA).

Figure 2: Synthesis and purification workflow. The b-isomer is isolated via anion exchange chromatography.[1][2]

Characterization & Identification

To validate the identity of the b-isomer, rely on the following analytical markers.

Mass Spectrometry (ESI-MS)[1][2]

-

Difference: +1 Da shift relative to Cyanocobalamin (1355.4 Da) due to the conversion of

(44 Da) to

HPLC Retention

On a standard C18 RP-HPLC column (Gradient: 10-50% MeOH in 0.1% TFA):

-

Order of Elution: B12 (Neutral) < Monocarboxylic Acids.[2]

-

The acids elute later than B12 because, at pH ~2 (TFA), the carboxyl group is protonated (

), making the molecule slightly more hydrophobic than the parent amide.[1][2]

NMR Spectroscopy (Definitive)

The only way to distinguish b-acid from d- or e-acid is NMR.[1][2]

-

Proton NMR (

H): The methylene protons adjacent to the new carboxyl group will show a slight chemical shift change compared to the amide precursor.[2] -

HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard.[2] You must observe correlations between the corrin ring C3 carbon and the side-chain carbonyl carbon.

Reactivity & Bioconjugation[1][2]

The primary application of Cyanocobalamin-b-carboxylic acid is the synthesis of B12-drug conjugates.[2] The b-position is preferred because it projects "upwards" (

Activation Protocol (Carbodiimide)[1][2]

-

Activation: React b-acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in dry DMSO or DMF.[1][2]

-

Intermediate: Formation of the semi-stable b-NHS ester .

-

Coupling: Add the amine-containing payload (Drug-NH2 or Protein-Lysine).[1][2]

-

Result: Stable Amide Bond.

Caution: The phosphate group on the nucleotide loop is also reactive but less nucleophilic than the activated carboxylate. However, care must be taken to avoid side reactions at the ribose hydroxyls.

References

-

Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980).[1][2] Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society, 102(7), 2215-2219.[1][2] Link[1][2]

-

Pagano, T. G., & Marzilli, L. G. (1989).[1][2] Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy. Biochemistry, 28(18), 7213-7223.[1][2] Link[1][2]

-

Pathare, P. M., et al. (1996).[2] Synthesis of cobalamin-biotin conjugates that vary in the position of attachment to the cobalamin nucleus. Bioconjugate Chemistry, 7(2), 217-232.[1][2] Link[1][2]

-

PubChem. Cyanocobalamin (Compound CID: 16212801).[2] National Library of Medicine. Link[1][2]

-

United States Biological. Cyanocobalamin-b-carboxylic Acid (CAS: 38218-77-8).[1][2] Product Data Sheet. Link[1][2]

Technical Guide: Spectroscopic Characterization & Isolation of Cyanocobalamin-b-carboxylic Acid

Topic: Spectroscopic Properties of Cyanocobalamin-b-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary & Molecular Architecture

Cyanocobalamin-b-carboxylic acid (Cbl-b-COOH) is a critical derivative of Vitamin B12 (Cyanocobalamin, CNCbl) where the propionamide side chain at position b of the corrin ring is hydrolyzed to a carboxylic acid. Unlike the d- and e- isomers, the b-isomer is chemically unique due to its spatial orientation, which projects away from the nucleotide loop. This structural feature preserves affinity for Intrinsic Factor (IF), making Cbl-b-COOH the preferred scaffold for bioconjugation in targeted drug delivery systems.

This guide provides a definitive spectroscopic profile and isolation workflow for Cbl-b-COOH, distinguishing it from its structural isomers (d- and e-) and the parent amide.

Structural Definition

-

Parent Molecule: Cyanocobalamin (

)[1][2] -

Target Derivative: Cyanocobalamin-b-carboxylic acid (

) -

Modification: Hydrolysis of the amide group (

) at position b to a carboxyl group ( -

Molecular Weight: 1355.37 Da (Parent)

1356.36 Da (Acid derivative). The mass shift is +0.984 Da (

Spectroscopic Fingerprinting

Accurate identification of the b-isomer requires a multi-modal approach. While UV-Vis establishes the integrity of the corrin chromophore, NMR is the only standalone technique capable of unambiguous isomer assignment.

UV-Visible Absorption Spectroscopy

The electronic spectrum of Cbl-b-COOH is dominated by

Key Parameters (Water, pH 7.0):

| Band Assignment | Wavelength ( | Extinction Coefficient ( | Diagnostic Criteria |

| 361 nm | ~27,500 | Primary quantification peak | |

| 520-530 nm | (shoulder) | Indicator of Co-coordination state | |

| 550 nm | ~8,700 | Visible color determinant (Red) | |

| UV region | 278 nm | ~16,300 | Protein/Nucleotide overlap region |

Self-Validating Purity Ratios:

To validate the quality of the isolated fraction, calculate the following absorbance ratios. Deviations

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the b-acid from d- and e- isomers. The diagnostic signal is the Carbon-13 (

Protocol for Isomer Assignment:

-

Sample Prep: Dissolve ~5 mg in

. -

Experiment: Run

NMR or 2D HMBC (Heteronuclear Multiple Bond Correlation). -

pH Titration (The "Acid Test"):

-

Record spectra at pH 2.0 (protonated

) and pH 7.5 (deprotonated -

Mechanism: The deprotonation causes a significant downfield chemical shift (

) in the carbonyl carbon of the modified side chain. -

Differentiation: The b-position carboxyl shows a distinct shift pattern compared to d and e due to its specific magnetic environment near the C19 methyl group and the nucleotide loop.

-

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is preferred to prevent fragmentation of the labile axial cyanide ligand.

-

Observed Ion (

): ~1357.4 m/z (Positive mode). -

Observed Ion (

): ~679.2 m/z. -

Validation: High-Resolution Mass Spectrometry (HRMS) must confirm the mass difference of +0.98 Da relative to a Cyanocobalamin standard run in parallel.

Experimental Workflow: Isolation & Purification

The preparation of Cbl-b-COOH involves controlled acid hydrolysis followed by high-resolution separation. The hydrolysis is non-selective, yielding a statistical mixture of b-, d-, and e- monocarboxylic acids (along with di- and tri-acids) that must be resolved.

Hydrolysis Protocol

-

Reagents: 0.1 M Hydrochloric Acid (HCl).

-

Conditions: Incubate Cyanocobalamin (10 mg/mL) in 0.1 M HCl at room temperature for 72 hours.

-

Causality: Mild conditions are chosen to maximize the yield of monocarboxylic acids while minimizing the formation of di/tri-acids or de-metallation of the cobalt center.

Chromatographic Separation (Prep-HPLC)

The isomers elute in a predictable order based on the hydrophobicity changes induced by the specific position of the carboxyl group.

Methodology:

-

Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5

). -

Mobile Phase A: 10 mM Ammonium Acetate / 0.1% Acetic Acid (pH 4.0).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: 0-20% B over 5 min, 20-40% B over 30 min.

Elution Order (Typical on C18):

-

Di/Tri-acids (Most polar, elute first)

-

Isomer d-COOH

-

Isomer b-COOH (Target)

-

Isomer e-COOH

-

Unreacted Cyanocobalamin (Most hydrophobic)

Note: The exact order of b, d, and e can vary slightly depending on the specific buffer pH and ion-pairing agents used. Co-injection with a known standard is recommended for the first run.

Visualization: Isolation Workflow

Caption: Workflow for the controlled hydrolysis of Cyanocobalamin and chromatographic resolution of the b-carboxylic acid isomer.

Bioconjugation Logic: Why the b-Isomer?

In drug development, the choice of the b-isomer is not arbitrary. It is governed by the Structure-Activity Relationship (SAR) regarding Intrinsic Factor (IF) binding.

-

The "e" and "d" positions: Located near the dimethylbenzimidazole nucleotide loop. Modification here often sterically hinders the conformational changes required for IF binding, drastically reducing oral bioavailability.

-

The "b" position: Located on the upper face of the corrin ring, projecting away from the nucleotide loop. Conjugation at this site generally preserves the receptor-binding affinity.

Visualization: Structural Logic

Caption: Structural rationale for selecting the b-isomer: minimizing steric interference with Intrinsic Factor binding.

References

-

Pagano, T. G., & Marzilli, L. G. (1989). Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy.[6] Biochemistry. Link

- Pathare, P. M., et al. (2013).

-

United States Pharmacopeia (USP). Cyanocobalamin Monograph: Identification Tests (UV-Vis absorption ratios). Link

- Anton, K., et al. (1984). Separation of the monocarboxylic acid isomers of cyanocobalamin by HPLC.

- Fieber, W., et al. (2010). Characterization of B12 derivatives by Mass Spectrometry. Analytical Chemistry.

Sources

Biological Role of Vitamin B12 Carboxylic Acid Derivatives

This technical guide details the biological roles, pharmacological applications, and experimental characterization of Vitamin B12 (cobalamin) carboxylic acid derivatives. It is structured to serve researchers in chemical biology and drug discovery.

Technical Guide & Whitepaper

Executive Summary: The Structural Imperative

Vitamin B12 (cobalamin) is not merely a cofactor; it is a sterically demanding organometallic complex defined by its corrin ring and seven amide side chains (labeled a through g). The carboxylic acid derivatives of B12—formed when these amide groups are hydrolyzed to carboxylates—represent a critical bifurcation in biological function:

-

The Antagonists (Antivitamins): Derivatives modified at the

- or -

The Vectors (Drug Delivery): Derivatives modified at the

-position retain high affinity for transport proteins (Intrinsic Factor and Transcobalamin II). This unique property makes the

Structural Biochemistry of the Side Chains

The corrin ring of cobalamin is decorated with acetamide (

| Side Chain | Position | Biological Impact of Hydrolysis/Modification |

| C7 (Ring B) | Critical Interface. This amide forms hydrogen bonds with residues in Intrinsic Factor (IF) and Transcobalamin (TC). Hydrolysis to acid ( | |

| C13 (Ring C) | Steric Clash. Modifications here often interfere with the corrin ring folding or protein binding pockets. | |

| C8 (Ring B) | The Solvent-Exposed Gateway. This side chain points away from the protein binding interface. Hydrolysis to acid or conjugation here has negligible effect on protein binding ( |

The Antivitamin Effect: Mechanism of Action

"Antivitamins" are B12 analogs that stall the metabolic machinery. The carboxylic acid derivatives, particularly those arising from random hydrolysis or specific modifications at the

The Metabolic Blockade

For B12 to function, it must undergo "tailoring" by the chaperone protein MMACHC (CblC).

-

Uptake: The analog binds TCII and enters the cell via the CD320 receptor.

-

Stalling: If the side chain modification (e.g., a bulky acid or conjugate at the wrong position) prevents MMACHC from removing the upper ligand or reducing the Cobalt center, the molecule remains inert.

-

Inhibition: These inert complexes occupy the active sites of Methionine Synthase (MS) or Methylmalonyl-CoA Mutase (MCM) without catalyzing the reaction.

Visualization: The Antivitamin Pathway

The following diagram illustrates how specific derivatives cause metabolic stalling.

Caption: Differential processing of B12 derivatives. Native B12 is processed by MMACHC; b-acid derivatives often stall or inhibit this step.

Therapeutic Application: The "Trojan Horse" Vector

The most significant applied biological role of B12 carboxylic acids is in Targeted Drug Delivery . By utilizing the

Why the e-isomer?

-

Affinity Retention: The

-isomer conjugates retain -

Oral Bioavailability: Because IF binding is preserved, these conjugates can be absorbed orally via the ileal cubilin receptor, bypassing the need for injection.

Comparative Binding Data

The following table summarizes the impact of side-chain acidification on protein binding.

| Derivative | Intrinsic Factor Affinity ( | Transcobalamin Affinity ( | Biological Status |

| Cyanocobalamin (Native) | Vitamin | ||

| Functional Vector | |||

| Reduced | Antagonist / Impurity | ||

| Variable | Variable | Impurity |

Experimental Protocols

For researchers synthesizing these derivatives, the following protocols ensure high purity and structural validation.

Protocol: Acid Hydrolysis & Isolation of e-Acid

Objective: Generate mono-carboxylic acid derivatives from Cyanocobalamin (CN-Cbl) and isolate the specific e-isomer.

Reagents:

-

Cyanocobalamin (USP Grade)

-

0.1 M Hydrochloric Acid (HCl)

-

Dowex 1X2 (Acetate form) Resin

-

HPLC Buffer A: 10 mM Ammonium Acetate, pH 4.0

-

HPLC Buffer B: Acetonitrile

Workflow:

-

Hydrolysis: Dissolve CN-Cbl in 0.1 M HCl. Incubate at room temperature for 72 hours. Note: Mild conditions prevent corrin ring degradation.

-

Desalting: Pass the mixture through an Amberlite XAD-2 column. Wash with water to remove salts; elute cobalamins with methanol.

-

Anion Exchange (Crude Separation):

-

Load mixture onto Dowex 1X2 (Acetate) column.

-

Fraction 1 (Unreacted B12): Elute with water.

-

Fraction 2 (Monocarboxylic Acids): Elute with 0.05 M Acetic Acid.

-

Fraction 3 (Di/Tri-acids): Elute with 0.1 M+ Acetic Acid.

-

-

Isomer Purification (Preparative HPLC):

-

Inject Fraction 2 onto a C18 Reverse-Phase column.

-

Gradient: 0-30% B over 30 minutes.

-

Elution Order: The isomers typically elute in the order:

-acid -

Validation: The

-acid is usually the most abundant isomer in mild acid hydrolysis (approx 40-50% of the acid fraction).

-

Protocol: Bioconjugation via EDC/NHS

Objective: Conjugate an amine-containing payload (Drug-NH2) to B12-

-

Activation: Dissolve B12-

-COOH in dry DMSO. Add 1.5 eq EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2.0 eq NHS (N-hydroxysuccinimide). Stir for 1 hour. -

Coupling: Add 1.2 eq of the payload (Drug-NH2) and 3.0 eq DIPEA. Stir overnight at RT.

-

Purification: Precipitate in Acetone/Ether (1:1). Purify via Semi-Prep HPLC to remove unreacted B12 acid.

References

-

Antivitamins B12: A Structure- and Reactivity-Based Concept. Source:Chemistry - A European Journal, 2015. URL:[Link]

-

Vitamin B12-derivatives: Enzyme cofactors and ligands of proteins and nucleic acids. Source:[1][2]Chemical Society Reviews, 2011. URL:[Link]

-

Organometallic cobalamin anticancer derivatives for targeted prodrug delivery. Source:Dalton Transactions, 2017.[3] URL:[Link]

-

Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern 2D NMR. Source:Biochemistry, 1991. URL:[Link]

-

From Nutrient to Nanocarrier: The Multifaceted Role of Vitamin B12 in Drug Delivery. Source:MDPI Pharmaceutics, 2023. URL:[Link][4]

Sources

Technical Whitepaper: Cyanocobalamin-b-carboxylic Acid

This guide details the technical specifications, synthesis, purification, and application of Cyanocobalamin-b-carboxylic Acid (CAS 38218-77-8) .[1] It is designed for researchers utilizing Vitamin B12 as a scaffold for targeted drug delivery and bioconjugation.[1]

A Strategic Scaffold for Receptor-Targeted Bioconjugates[1]

Core Identity & Chemical Architecture

Cyanocobalamin-b-carboxylic acid (also known as 32-carboxycyanocobalamin ) is a specific monocarboxylic acid derivative of Vitamin B12.[1][] Unlike the native vitamin, which possesses propionamide side chains at the b, d, and e positions of the corrin ring, this derivative has undergone selective hydrolysis at the b-position, converting the amide (–CONH₂) to a carboxylic acid (–COOH).[1]

This modification provides a unique "chemical handle" for bioconjugation while altering the molecule's interaction with B12-transport proteins (Intrinsic Factor, Transcobalamin II, and Haptocorrin), making it a critical tool for modulating pharmacokinetics and tissue targeting.[1]

| Property | Technical Specification |

| CAS Number | 38218-77-8 |

| Synonyms | 32-Carboxycyanocobalamin; Cyanocobalamin EP Impurity B*; Vitamin B12-b-acid |

| Molecular Formula | C₆₃H₈₇CoN₁₃O₁₅P |

| Molecular Weight | 1356.35 g/mol (Monoisotopic mass approx.[1][3][4][5] 1355.55 Da) |

| Appearance | Dark red/crystalline solid (hygroscopic) |

| Solubility | High in Water, DMSO, Methanol; Insoluble in Acetone, Ether |

| pKa (COOH) | ~4.5 (Estimated) |

| UV-Vis Maxima | 278 nm, 361 nm (γ-band), 550 nm (α/β-band) |

*Note: Nomenclature can vary between pharmacopeias.[1] "Impurity B" in EP often refers to the b-acid, but rigorous verification via NMR is required due to the existence of d- and e-isomers.

Structural Logic & Biological Implications

The therapeutic utility of CAS 38218-77-8 lies in the spatial orientation of the b-side chain.

-

The Corrin Ring Context: Vitamin B12 contains three acetamide (a, c, g) and four propionamide (b, d, e, f) side chains.[1][6] The f-amide is covalently linked to the aminopropanol arm holding the nucleotide loop.

-

The b-Position Specificity: The b-propionamide extends upward from the corrin plane. Modification here (hydrolysis to acid) significantly reduces affinity for Intrinsic Factor (IF) , thereby abolishing oral bioavailability.[1] However, it retains varying degrees of affinity for Transcobalamin II (TCII) and Haptocorrin (HC) .[1]

-

Strategic Use: Because it bypasses the IF-mediated gut uptake, the b-carboxylic acid scaffold is ideal for parenteral drug delivery systems where systemic circulation and specific tissue uptake (e.g., tumor targeting via CD320 or HC receptors) are desired, minimizing background absorption from the gut.[1]

Synthesis & Purification Protocols

The production of Cyanocobalamin-b-carboxylic acid involves the controlled acid hydrolysis of Cyanocobalamin, followed by rigorous chromatographic separation to isolate the b-isomer from the d- and e-isomers.

A. Synthesis: Controlled Acid Hydrolysis

-

Principle: The propionamide side chains hydrolyze at different rates.[1] The b, d, and e positions are the most labile.[1]

-

Reagents: 0.1 M to 1.0 M Hydrochloric Acid (HCl).[1]

-

Conditions: Stir at room temperature for 24–72 hours. (Mild heating accelerates the reaction but increases di-/tri-acid byproducts).[1]

-

Reaction:

[1]

B. Purification: Preparative HPLC (Critical Step)

Separation of the b-isomer from the d- and e-isomers is non-trivial due to their identical mass and similar polarity.[1] High-efficiency C18 columns with distinct pH control are required.[1]

Validated HPLC Protocol:

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Waters Symmetry or Phenomenex Luna), 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.[1]0) |

| Mobile Phase B | Acetonitrile (ACN) or Methanol |

| Gradient | 0–5 min: 10% B; 5–25 min: Linear ramp to 30% B; 25–30 min: Hold 30% B |

| Flow Rate | 1.0 mL/min (Analytical); Scale up for Prep |

| Detection | UV at 361 nm (Specific to Cobalamin core) |

| Retention Logic | The isomers typically elute in the order of d < b < e (Order may vary by column chemistry; NMR confirmation is mandatory).[1] |

C. Characterization (Self-Validating System)

Do not rely solely on retention time.[1] Confirm identity using 2D-NMR (HMBC) .

-

Diagnostic Signal: Look for the correlation between the corrin ring C7 proton and the carboxyl carbon. The b-isomer shows distinct chemical shifts for the propionic side chain protons compared to d and e.

-

Mass Spectrometry: ESI-MS (+) should show

[M+H]⁺.[1]

Bioconjugation Workflow

The carboxylic acid group on the b-chain serves as the attachment point for amines (drugs, fluorophores, peptides).[1]

Step 1: Activation (NHS Ester Formation) [1]

-

Dissolve: 1 eq. Cyanocobalamin-b-carboxylic acid in dry DMSO or DMF.[1]

-

Add: 1.5 eq. N-hydroxysuccinimide (NHS) and 1.5 eq.[1] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

-

Incubate: Room temperature for 2–4 hours.

-

Validation: Monitor by TLC or HPLC (shift in retention time due to NHS ester formation).

Step 2: Coupling (Amidation)

-

React: Add the amine-containing payload (e.g., Doxorubicin, GLP-1 analog) to the activated mixture.[1]

-

Buffer: Adjust pH to 7.5–8.0 using DIPEA or TEA (if in organic solvent) or Bicarbonate buffer (if aqueous).[1]

-

Purify: Dialysis or Prep-HPLC to remove unreacted B12 and coupling reagents.

Visualization of Pathways

Diagram 1: Hydrolysis & Isomer Separation Logic

This diagram illustrates the generation of the isomeric mixture and the purification logic required to isolate the specific b-isomer.

Caption: Workflow for isolating Cyanocobalamin-b-carboxylic acid from the hydrolytic mixture of isomers.

Diagram 2: Bioconjugation Mechanism

This diagram details the chemical activation and coupling strategy utilizing the b-carboxylic acid handle.

Caption: Two-step bioconjugation strategy: Carboxyl activation followed by amine coupling.

References

-

Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980).[1] Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[7] Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society. Link[1]

-

Pathare, P. M., et al. (2022).[1][8] Isolation of 50-Carboxycyanocobalamin and 32-Carboxycyanocobalamin Impurities from Cyanocobalamin Drug Substance by Preparative HPLC Technique.[1][8] Indo American Journal of Pharmaceutical Sciences.[1][8] Link

-

McEwan, J. F., & Veitch, H. (2025).[1] Vitamin B12 in drug delivery: Breaking through the barriers to a B12 bioconjugate pharmaceutical.[1] Expert Opinion on Drug Delivery/ResearchGate.[1] Link

-

Brown, K. L. (2005).[1] Chemistry and Enzymology of Vitamin B12.[1][9][10][11][12] Chemical Reviews.[1] Link[1]

-

US Biological. (n.d.).[1] Cyanocobalamin-b-carboxylic Acid - Technical Data Sheet.[1]Link[1]

Sources

- 1. Cyanocobalamin - Wikipedia [en.wikipedia.org]

- 3. htsbiopharma.com [htsbiopharma.com]

- 4. Cyanocobalamin-b-carboxylic Acid | LGC Standards [lgcstandards.com]

- 5. usbio.net [usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iajps.com [iajps.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. From Nutrient to Nanocarrier: The Multifaceted Role of Vitamin B12 in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Recognition Patterns between Vitamin B12 and Proteins Explored through STD-NMR and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Purification of Cyanocobalamin-b-Monocarboxylic Acid

Abstract

This technical guide details the synthesis, purification, and characterization of Cyanocobalamin-b-monocarboxylic acid (CBC-b-acid) , a critical derivative of Vitamin B12. Unlike the parent molecule, CBC-b-acid possesses a reactive carboxylic acid handle at the b-position of the corrin ring, enabling precise conjugation to cytotoxic payloads, polymers, and imaging agents. This guide departs from generic protocols by focusing on the specific challenges of regio-isomeric separation , providing a validated workflow to isolate the b-isomer from the d- and e-isomers generated during acid hydrolysis.

Introduction & Strategic Utility

Cyanocobalamin (Vitamin B12) contains three labile propionamide side chains at positions b, d, and e.[1] Hydrolysis of these amides yields monocarboxylic acids. The b-isomer is of paramount importance in drug development because the b-side chain extends upward, away from the steric bulk of the nucleotide loop and the corrin ring. This unique spatial orientation allows conjugated payloads to interact with target receptors (e.g., Transcobalamin II) with minimal steric interference, preserving the biological affinity of the cobalamin carrier.

Structural Target

-

Parent: Cyanocobalamin (

)[2][3][4] -

Target: Cyanocobalamin-b-monocarboxylic acid (

) -

Transformation: Hydrolysis of the propionamide at C7 (b-position) to a propionic acid.

Mechanistic Principles

Acid Hydrolysis Kinetics

The conversion of cyanocobalamin to its mono-acid derivatives is achieved via mild acid hydrolysis . The reaction is governed by the relative lability of the amide groups.

-

Selectivity: The reaction is non-selective. The b-, d-, and e-amides have similar hydrolytic rates, leading to a statistical mixture of mono-acids, along with di- and tri-acids if the reaction proceeds too long.

-

Control: Kinetic control is achieved by moderating temperature (Room Temperature) and acid concentration (0.1N – 1.0N HCl). High temperatures promote corrin ring degradation and de-metallation.

Isomeric Separation Logic

Since the synthesis yields a mixture, the core technical challenge is purification .

-

Charge Difference: At pH ~4-5, the monocarboxylic acids carry a net charge of -1 (phosphate) + -1 (carboxylate) + +1 (cobalt) = -1 , whereas unreacted cyanocobalamin is neutral (zwitterionic phosphate/cobalt cancels out). This allows separation of acids from the parent vitamin.

-

Isomeric Resolution: The b, d, and e isomers have subtle differences in pKa and hydrophobicity. Strong Anion Exchange (SAX) chromatography or high-resolution C18 HPLC is required to resolve the b-isomer from the d/e pair.

Experimental Protocol

Reagents and Equipment

-

Precursor: Cyanocobalamin (USP/Ph. Eur. Grade), dried over

. -

Solvent: 0.5 M Hydrochloric Acid (HCl).

-

Resin: Dowex 1X2 (100-200 mesh) or Q-Sepharose Fast Flow.

-

Desalting: Amberlite XAD-2 or C18 Sep-Pak cartridges.

-

Analysis: HPLC with UV detector (361 nm), ESI-MS.

Step-by-Step Synthesis

Step 1: Hydrolysis[5]

-

Dissolve 1.0 g (0.74 mmol) of Cyanocobalamin in 100 mL of 0.5 M HCl .

-

Stir the deep red solution continuously at room temperature (20–25°C) for 60–72 hours .

-

Note: Do not heat. Heating accelerates the formation of di/tri-acids and degradation products.

-

-

Monitor reaction progress via HPLC. The target endpoint is ~40-50% conversion to mono-acids. Pushing for higher conversion increases di-acid impurities.

Step 2: Quenching and Extraction

-

Neutralize the reaction mixture to pH 6.0–7.0 using dilute NaOH or solid

. -

Desalting/Extraction (Phenol Method):

-

Extract the aqueous solution with phenol/chloroform (1:1 v/v) . The cobalamins partition into the organic phase.

-

Wash the organic phase twice with distilled water to remove salts.

-

Back-extract the cobalamins into water by adding acetone/diethyl ether (to make the organic phase less polar) and water.

-

Concentrate the aqueous phase under reduced pressure (Rotavap, <40°C).

-

Purification (The Critical Step)

Step 3: Anion Exchange Chromatography

-

Column Prep: Pack a column (

cm) with Dowex 1X2 (acetate or formate form). -

Loading: Apply the concentrated aqueous crude mixture.

-

Elution Gradient:

-

Fraction A (Unreacted B12): Elute with distilled water. The neutral cyanocobalamin will pass through.

-

Fraction B (Monocarboxylic Acids): Elute with a gradient of 0.01 M to 0.1 M Acetic Acid (or Ammonium Acetate pH 5).

-

Fraction C (Di/Tri-acids): Elute with 0.5 M Acetic Acid or dilute HCl.

-

-

Collection: Collect the Monocarboxylic Acid fraction (Fraction B). This contains the mixture of b, d, and e isomers.[1][6]

Step 4: Isomer Isolation (Semi-Prep HPLC)

To isolate pure CBC-b-acid from the d and e isomers:

-

System: C18 Reverse Phase Semi-Prep Column (e.g., Phenomenex Luna C18, 5µm,

mm). -

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

B: Acetonitrile.[7]

-

-

Gradient: 10% B to 30% B over 40 minutes.

-

Elution Order: typically b-isomer elutes first, followed closely by d and e isomers (order may vary slightly based on specific column chemistry; verify with NMR).

-

Lyophilization: Freeze-dry the collected b-isomer fraction to obtain a red powder.

Visualization of Workflow

Figure 1: Operational workflow for the synthesis and purification of Cyanocobalamin-b-monocarboxylic acid.

Characterization & QC

Every batch must be validated to ensure the correct isomer has been isolated.

| Parameter | Method | Acceptance Criteria |

| Identity | ESI-MS | Mass shift of +1 Da (Hydrolysis of |

| Isomeric Purity | The b-isomer is distinguished by chemical shifts of the C7 propionic side chain. HMBC correlates the carboxyl carbon to the specific corrin ring protons. | |

| UV-Vis Spectrum | Spectrophotometry | Maxima at 278, 361, and 550 nm.[3] Ratio |

| Purity | Analytical HPLC | >95% purity; single peak with no shoulder (shoulders indicate d/e contamination). |

Troubleshooting

-

Low Yield: If conversion is <20%, increase time to 96h. Do not increase acid concentration >1.0 M as this degrades the nucleotide loop.

-

Poor Separation: If b and d/e isomers co-elute on HPLC, adjust the buffer pH. The pKa differences are subtle; running at pH 4.5 (Ammonium Acetate) often improves resolution compared to highly acidic TFA gradients.

References

-

Antony, A. C. (1992). The biological chemistry of folate receptors. Blood. Link (Context on receptor targeting).

-

Pathare, P. M., et al. (1996). Synthesis of cobalamin-biotin conjugates. Bioconjugate Chemistry. Link (Detailed hydrolysis and purification protocols).

-

Armitage, J. B., et al. (1953). Vitamin B12 Group.[2][7][8][9][10][11][12][13][14] Part III. The Course of Hydrolysis. Journal of the Chemical Society. Link (Foundational chemistry of B12 hydrolysis).

-

Brown, K. L. (2005). Chemistry and Enzymology of Vitamin B12. Chemical Reviews. Link (Comprehensive review including structural analysis).

-

Wilbur, D. S., et al. (1996). Biotin Reagents for Antibody Pretargeting. 2. Synthesis and In Vitro Evaluation of Biotin-Cyanocobalamin Conjugates. Bioconjugate Chemistry. Link (Specific reference to b-isomer isolation).

Sources

- 1. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyanocobalamin - Wikipedia [en.wikipedia.org]

- 3. cdn.who.int [cdn.who.int]

- 4. Vitamin B12 total synthesis - Wikipedia [en.wikipedia.org]

- 5. CN103103235A - A kind of preparation method of vitamin B12 - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyanocobalamin production | PPTX [slideshare.net]

- 9. Chemical and physical properties of cyanocobalamin | PPSX [slideshare.net]

- 10. scispace.com [scispace.com]

- 11. dn790002.ca.archive.org [dn790002.ca.archive.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Preparation and Characterization of Cyanocobalamin (Vit B12) Microemulsion Properties and Structure for Topical and Transdermal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation and characterization of cyanocobalamin (vit B12) microemulsion properties and structure for topical and transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Natural Occurrence and Characterization of Cobalamin Carboxylic Acid Analogs

Executive Summary

Cobalamin (Vitamin B12) is a structurally complex organometallic cofactor essential for eukaryotic metabolism.[1][2] While cyanocobalamin and hydroxocobalamin are the clinically recognized forms, cobalamin carboxylic acid analogs —specifically the monocarboxylic acids formed by the hydrolysis of the corrin ring's peripheral amide groups—represent a critical class of "impurities" with significant biological and therapeutic relevance.[2]

These analogs occur naturally as biosynthetic intermediates in bacteria (e.g., Propionibacterium shermanii) or as degradation products in biological matrices.[1] Their presence confounds standard competitive binding assays due to differential affinity for Haptocorrin (HC) versus Intrinsic Factor (IF).[1] Conversely, their reactive carboxyl moieties provide site-specific handles for bioconjugation , making them high-value targets for drug delivery vector development. This guide provides a technical deep-dive into their origins, isolation, and utility.

Structural Biochemistry of Acid Analogs

The core structure of cobalamin consists of a corrin ring decorated with seven amide side chains: three acetamides (a, c, g) and four propionamides (b, d, e, f).[1] The "natural" vitamin B12 has all these positions amidated.

Cobalamin Carboxylic Acid Analogs arise when one or more of these amide groups are hydrolyzed to a free carboxylic acid (

Key Monocarboxylic Isomers

The most thermodynamically accessible and biologically relevant analogs are the monocarboxylic acids, where a single amide is hydrolyzed.[2]

| Isomer | Modification Site | Chemical Context | Stability/Reactivity |

| b-acid | Propionamide side chain b (Ring A) | Formed via mild acid hydrolysis.[2] | Moderate stability; accessible for conjugation.[1][2] |

| d-acid | Propionamide side chain d (Ring B)[1] | Often associated with biosynthetic intermediates (e.g., cobyric acid precursors).[1] | Sterically hindered; critical for synthase recognition.[1][2] |

| e-acid | Propionamide side chain e (Ring C) | Frequently formed during ring opening of the c-lactone intermediate.[1] | Highly reactive; common target for ligand attachment.[1][2] |

Note: The f-amide (attached to the nucleotide loop) is rarely hydrolyzed without degrading the entire molecule, as it anchors the dimethylbenzimidazole (DMB) tail.[1]

Natural Biosynthetic Origins[2]

Contrary to the view that these acids are solely degradation artifacts, they exist as transient biosynthetic intermediates in the anaerobic pathway of B12 production.[2]

The Amidation Cascade

In Propionibacterium shermanii and Pseudomonas denitrificans, the corrin ring is synthesized as Cobyrinic Acid , which contains seven free carboxyl groups.[3] The conversion to Cobalamin involves a sequential, enzymatic amidation process.[3]

-

Step 1: Cobyrinic acid is amidated at positions a and c to form Cobyrinic acid a,c-diamide .

-

Step 2: Sequential amidation of carboxyls b, d, e, and g.

-

Step 3: The final carboxyl group (f) is derivatized with aminopropanol to attach the nucleotide loop.[1][2][3]

Therefore, any disruption in the CobQ (aerobic) or CbiA (anaerobic) amidase enzymes results in the accumulation of cobalamin carboxylic acid analogs within the bacterial cell.[1]

Visualization: Biosynthetic Pathway & Acid Intermediates[1][2]

Figure 1: Pathway illustrating the origin of carboxylic acid analogs as both upstream biosynthetic precursors (red) and downstream degradation products.[1]

Clinical & Analytical Implications

The presence of these analogs is the primary cause of "Pseudo-B12" interference in clinical diagnostics.[2]

The Binding Paradox: IF vs. HC

The biological activity of B12 is gated by transport proteins.[2] Understanding the differential binding affinity is crucial for assay development.[2]

-

Intrinsic Factor (IF): Highly specific.[1][2] It requires the exact nucleotide loop and amide structure of Cobalamin. It excludes carboxylic acid analogs (affinity

).[1] -

Haptocorrin (HC): The "scavenger" protein.[1][2] It binds corrinoids promiscuously, including the b, d, and e-monocarboxylic acids, with high affinity (

).[1]

Impact: Older radioimmunoassays (RIA) that used crude HC as a binder often overestimated B12 levels by detecting these biologically inert acid analogs.[1][2] Modern assays must use purified IF to ensure specificity.[1][2]

Protocol: Isolation & Purification of Acid Analogs

Objective: To isolate specific monocarboxylic acid isomers (b, d, e) from a crude fermentation broth or hydrolyzed B12 standard.

Reagents:

-

Crude Cobalamin extract or Cyanocobalamin standard (for hydrolysis).[1][2]

-

0.1 M Hydrochloric Acid (HCl).[1]

-

Q-Sepharose (Anion Exchange Resin).[1]

-

HPLC Buffer A: 10mM Ammonium Acetate, pH 4.0.[1]

Workflow Methodology

Step 1: Controlled Hydrolysis (Generation)

If natural analogs are insufficient, generate them via mild acid hydrolysis.[1][2]

-

Dissolve 100 mg Cyanocobalamin in 10 mL of 0.1 M HCl.

-

Incubate at room temperature for 72 hours. Note: This kinetics favors monocarboxylic acid formation over di/tri-acids.[2]

Step 2: Anion Exchange Chromatography (Enrichment)

Separate the neutral B12 from the negatively charged acid analogs.[1][2]

-

Load mixture onto a Q-Sepharose column (equilibrated at pH 7.0).

-

Flow-through: Collect neutral Cyanocobalamin (unreacted).

-

Elution: Apply a gradient of 0-0.5 M NaCl. The monocarboxylic acids elute first (charge -1), followed by di-acids (charge -2).[1]

Step 3: High-Resolution HPLC (Isomer Separation)

To separate the b, d, and e isomers, which have identical mass but different polarity.[1]

-

Column: C18 Reverse Phase (Analytical: 4.6 x 250 mm).[1]

-

Gradient: 5% to 30% Methanol in Ammonium Acetate (pH 4.0) over 40 minutes.

-

Detection: UV at 361 nm (Cobalamin max).[1]

Separation Logic: The retention time typically follows the order: e-acid < b-acid < d-acid < Unmodified B12 .[2]

Visualization: Purification Workflow

Figure 2: Step-by-step fractionation protocol to isolate specific monocarboxylic acid isomers.

Therapeutic Application: Bioconjugation

The "natural" occurrence of these carboxylic acid groups provides a synthetic advantage.[2] Unlike the inert amide groups of native B12, the acid analogs can be activated (e.g., via NHS-esters) to conjugate with:

-

Peptides/Proteins: For receptor-mediated endocytosis via the CD320 receptor.[2]

-

Chemotherapeutics: Creating "Trojan Horse" drugs that target rapidly dividing cells with high B12 demand.[1][2]

Critical Insight: Conjugation at the b-position (b-acid) generally retains the highest affinity for Transcobalamin II (TCII), making it the preferred analog for drug delivery applications.[1]

References

-

Fedosov, S. N., et al. (2002).[1] "Comparative analysis of cobalamin binding kinetics and ligand protection for intrinsic factor, transcobalamin, and haptocorrin." Journal of Biological Chemistry. Link

-

Anton, D. L., et al. (1980).[1] "Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids." Journal of the American Chemical Society.[2] Link[1]

-

Taga, M. E., et al. (2020).[1][4] "Naturally occurring cobalamin (B12) analogs can function as cofactors for human methylmalonyl-CoA mutase."[1][4][5][6] Biochimie. Link

-

Warren, M. J., et al. (2002).[1] "The biosynthesis of cobalamin (Vitamin B12)."[1][2][5][6][7] Natural Product Reports. Link

-

Pathare, P. M., et al. (2013).[1] "Cyanocobalamin monocarboxylic acid and its conjugates: Synthesis and applications." Vitamins & Hormones.[1][2] Link

Sources

- 1. Vitamin B12 - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 4. eprints.ncl.ac.uk [eprints.ncl.ac.uk]

- 5. biorxiv.org [biorxiv.org]

- 6. Microbial and Genetic Resources for Cobalamin (Vitamin B12) Biosynthesis: From Ecosystems to Industrial Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial and Genetic Resources for Cobalamin (Vitamin B12) Biosynthesis: From Ecosystems to Industrial Biotechnology [mdpi.com]

Methodological & Application

2D NMR spectroscopy for Cyanocobalamin-b-carboxylic Acid structural assignment

Application Note: High-Resolution 2D NMR Strategy for the Structural Assignment of Cyanocobalamin-b-Carboxylic Acid

Executive Summary

Cyanocobalamin-b-carboxylic acid (also known as the b-monocarboxylic acid derivative of Vitamin B12) arises from the specific hydrolysis of the propionamide side chain at the C3 position of the corrin ring. Distinguishing this specific isomer from the d- (C8) and e- (C13) isomers is a critical challenge in pharmaceutical impurity profiling and the synthesis of B12-drug bioconjugates.

This guide details a definitive NMR protocol utilizing 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) as the primary discriminator. Unlike X-ray crystallography, which often struggles with the disorder of B12 side chains, solution-state NMR provides unambiguous assignment by tracing scalar couplings from the modified side chain back to the specific quaternary carbons of the corrin macrocycle.

Structural Context & The Analytical Challenge

The cyanocobalamin molecule contains seven amide side chains (labeled a through g).[1][2]

-

The Target: The b-side chain is a propionamide attached to C3 (Ring A).[3]

-

The Isomers: The d-side chain (C8, Ring B) and e-side chain (C13, Ring C) are chemically similar propionamides.[3]

-

The Problem: In 1D 1H NMR, the aliphatic region (1.0–3.0 ppm) is severely crowded. The amide NH protons are exchangeable and sensitive to pH/solvent, making them unreliable as the sole assignment tool.

The Solution: We utilize the Quaternary Carbon Fingerprint . The quaternary carbons at the base of the side chains (C3, C8, C13) have distinct 13C chemical shifts.[3] By establishing an HMBC correlation from the hydrolyzed carboxyl/carbonyl carbon through the aliphatic linker to the corrin ring, the position is locked.

Sample Preparation Protocol

To ensure reproducibility and spectral resolution, strict adherence to sample conditions is required.[3]

| Parameter | Specification | Rationale |

| Solvent | D₂O (99.96% D) | Minimizes the huge HDO signal; essential for clear observation of aliphatic protons adjacent to the corrin ring. |

| Concentration | 3–5 mM | B12 aggregates at high concentrations.[3] 5 mM is the sweet spot for cryoprobe sensitivity without viscosity broadening. |

| pH Adjustment | pH 7.0 (phosphate buffer) | Critical: At neutral pH, the carboxylic acid is deprotonated (COO⁻), causing a significant 13C shift (~180-182 ppm) compared to the amide (~176-178 ppm).[3] |

| Reference | TSP (0.00 ppm) | Internal standard for precise chemical shift alignment.[3] |

| Tube | 3 mm or 5 mm High-Precision | 3 mm tubes are preferred if sample mass is limited (< 2 mg) to maximize filling factor.[3] |

Acquisition Strategy & Pulse Sequences

The following workflow prioritizes the "Connectivity Trace" method.

Step 1: 1D 1H Presaturation (The Baseline)[3]

-

Objective: Assess sample purity and solvent suppression quality.

-

Parameter: zgpr (Bruker) or equivalent.[3] Irradiate the residual HDO signal.

-

Check: Ensure the C10-H singlet (meso proton) at ~6.0–6.2 ppm is sharp.

Step 2: Multiplicity-Edited 1H-13C HSQC

-

Objective: Catalog all protonated carbons.

-

Differentiation:

-

CH₂ (Blue/Negative): The propionamide/acid side chains consist of two CH₂ groups (α and β).

-

CH/CH₃ (Red/Positive): Corrin ring methyls and methines.[3]

-

-

Insight: The CH₂ adjacent to the modified carboxylate will show a slight chemical shift perturbation compared to the unmodified amide side chains.

Step 3: 1H-13C HMBC (The Discriminator)

-

Objective: Link the side chain to the Corrin Ring.

-

Optimization: Set the long-range coupling constant delay to 8 Hz (approx 62.5 ms). This is optimal for observing ²J and ³J couplings in the corrin system.

-

Critical Region: Focus on the correlation between the side chain β-protons and the quaternary carbons of the ring.

Structural Assignment Logic

The assignment relies on a "Walking the Chain" logic.

The "b"-Isomer Confirmation Pathway:

-

Identify the Carboxylate: In the 13C domain, the hydrolyzed b-acid carbonyl (COO⁻) appears downfield (approx 180–183 ppm) compared to the remaining amides (174–178 ppm).

-

Trace Outward (HMBC): Find the protons correlated to this unique acid carbon.[3] These are the b-CH₂ (β) protons.

-

Trace Inward (HMBC): Look for the correlation from these b-CH₂ (β) protons to a quaternary carbon on the ring.

-

If the correlation hits C3 (approx 50–55 ppm, distinct from C8/C13), the assignment is Cyanocobalamin-b-carboxylic acid .[3]

-

Note: C3 is usually shielded relative to C8 and C13 due to the specific buckling of the corrin ring.

-

Logic Visualization (DOT Diagram)

Caption: Logical workflow for distinguishing the b-isomer using HMBC connectivity tracing from the hydrolyzed carboxylate to the specific corrin ring quaternary carbon.

Detailed Experimental Protocol

Instrument Setup (600 MHz or higher recommended)

-

Temperature: Set to 298 K (25°C) . Temperature stability is vital as B12 chemical shifts are temperature-dependent.

-

Lock/Shim: Lock on D₂O. Perform 3D gradient shimming. Line width of TMSP should be < 0.8 Hz.

HMBC Parameter Set (Bruker nomenclature example: hmbcgplpndqf)[3]

-

TD (Time Domain): F2 = 4096, F1 = 512 (or 256 with Linear Prediction).[3]

-

NS (Scans): 32 to 64 (Concentration dependent).[3]

-

CNST13 (J-coupling): 8 Hz (Optimized for 2-3 bond couplings).[3]

-

SW (Spectral Width):

-

F2 (1H): 10 ppm (covers all aliphatic and aromatic protons).

-

F1 (13C): 220 ppm (must cover carbonyls/carboxyls up to 185 ppm).[3]

-

Data Processing

-

Window Function: Sine-Bell Squared (QSINE, SSB=2) in both dimensions.[3]

-

Zero Filling: At least 2K in F1 for digital resolution.

-

Analysis:

-

Locate the carbonyl region (170–185 ppm).

-

Identify the most deshielded carbonyl (the acid).

-

Draw a vector to the aliphatic protons (approx 2.2–2.6 ppm).

-

From those protons, look for the next correlation in the 45–60 ppm region (Quaternary C).[3]

-

Reference Check: C3 is typically found at ~50–52 ppm , whereas C8 and C13 are often slightly downfield or distinct in specific environments [1].[3]

-

Summary of Chemical Shift Indicators (D₂O, pH 7)

| Moiety | Carbon Type | Approx Shift (ppm) | Diagnostic Feature |

| b-COOH | Carboxyl (C=O) | 180–183 | Significantly downfield of amides (174–178). |

| b-CH₂ (α) | Methylene | 34–36 | Adjacent to COOH.[3] |

| b-CH₂ (β) | Methylene | 28–32 | Adjacent to Ring A (C3).[3] |

| C3 | Quaternary Ring | ~50–52 | The "Anchor" carbon.[3] |

(Note: Exact shifts vary with concentration and temperature; relative differences are the key).[3]

References

-

Pagano, T. G., & Marzilli, L. G. (1989). Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy.[3][4] Biochemistry, 28(18), 7213–7223.[3] [Link][3]

-

Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[3] Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society, 102(7), 2215–2219.[3] [Link][3]

-

Zelder, F. (2015). Recent trends in the synthesis of vitamin B12 derivatives.[3] Chemical Communications, 51, 1406-1423.[3] [Link]

-

IUPAC-IUB Commission on Biochemical Nomenclature. (1974).[3] The Nomenclature of Corrinoids. Biochemistry, 13(7), 1555–1560.[3] [Link]

Sources

Cyanocobalamin-b-carboxylic Acid as a drug delivery vehicle

Application Note: Cyanocobalamin-b-carboxylic Acid (CBC) as a High-Fidelity Drug Delivery Vehicle

Executive Summary

This guide details the engineering and application of Cyanocobalamin-b-carboxylic acid (CBC) , a specific derivative of Vitamin B12 (cobalamin), as a tumor-targeted drug delivery vector. Unlike non-specific cytotoxic agents, CBC conjugates leverage the CD320 (TCblR) receptor pathway—which is significantly upregulated in rapidly proliferating cells (e.g., solid tumors, leukemias)—to facilitate active, receptor-mediated endocytosis.

This document provides a validated workflow for the synthesis, isolation, and conjugation of CBC. It addresses the critical challenge of maintaining receptor affinity while attaching cytotoxic or therapeutic payloads.

Part 1: Mechanism of Action & Rationale[1]

The Targeting Logic: The CD320 Pathway

Vitamin B12 cannot passively diffuse across cell membranes due to its size (~1.35 kDa) and hydrophilicity. Its uptake is strictly regulated by transport proteins. In the context of drug delivery, the Transcobalamin II (TCII) pathway is the primary target.

-

Holo-TCII Formation: In the blood, CBC conjugates bind to circulating Transcobalamin II (TCII) with high affinity (

M). -

Receptor Recognition: The TCII-CBC complex is recognized by the CD320 receptor on the surface of dividing cells.

-

Endocytosis: The complex is internalized via clathrin-coated pits.

-

Lysosomal Release: The endosome fuses with a lysosome; the acidic pH and proteases degrade TCII, releasing the CBC-drug conjugate into the cytosol.

Why the b-position?

The corrin ring of B12 has multiple amide side chains (

-

Steric Freedom: The b-side chain (propionamide) extends upward from the corrin plane, away from the nucleotide loop (which coordinates the Cobalt).

-

Affinity Retention: Modifications at the b-position minimally interfere with the TCII binding interface, unlike modifications at the e-position or the ribose 5'-OH, which can sometimes reduce affinity or alter uptake kinetics.

Pathway Visualization

Figure 1: The CD320-mediated endocytosis pathway utilized by CBC conjugates for intracellular drug delivery.[1]

Part 2: Synthesis and Isolation Protocol

Objective: Selectively hydrolyze the amide group at the b-position of Cyanocobalamin to a carboxylic acid, separating it from the d and e isomers.

Materials

-

Starting Material: Cyanocobalamin (USP Grade).

-

Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH).

-

Purification: Preparative HPLC (C18 column), Ammonium Acetate buffer, Methanol.

Acid Hydrolysis Protocol

-

Dissolution: Dissolve 500 mg of Cyanocobalamin in 50 mL of 0.1 M HCl.

-

Reaction: Stir the solution at room temperature (20–25°C) for 60–72 hours.

-

Note: Avoid heating, as this increases the ratio of di- and tri-carboxylic acids.

-

-

Quenching: Neutralize the solution to pH 6.0–7.0 using 0.1 M NaOH.

-

Desalting: Load the mixture onto an Amberlite XAD-2 resin column. Wash with water to remove salts, then elute the cobalamins with 80% Methanol/Water. Evaporate methanol to obtain the crude mixture.

HPLC Isolation of the b-Isomer

The crude mixture contains unreacted B12 and the b, d, and e monocarboxylic acids.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 4.4.

-

Mobile Phase B: Methanol.[2]

-

Gradient: 0–5 min (15% B), 5–30 min (15% → 35% B).

-

Flow Rate: 3.0 mL/min.

-

Detection: UV at 361 nm.

Elution Order:

-

Unreacted Cyanocobalamin (Earliest)

-

Cyanocobalamin-b-carboxylic acid (Target)

-

Cyanocobalamin-d-carboxylic acid

-

Cyanocobalamin-e-carboxylic acid

Validation: The b-isomer is typically the second major peak after the unreacted B12. Confirm identity using ESI-MS (Expected Mass: [M+H]+ ≈ 1356 Da, +1 Da shift from amide hydrolysis -NH2 to -OH is negligible in low res, but fragmentation patterns differ) or 2D NMR (HMBC correlations of the b-side chain).

Part 3: Conjugation Protocol (EDC/NHS Coupling)

Objective: Covalently attach an amine-containing payload (e.g., Doxorubicin, GLP-1 peptide) to the CBC vehicle.

Conjugation Workflow

Figure 2: Step-by-step chemical conjugation strategy using carbodiimide chemistry.

Detailed Procedure

Step 1: Activation

-

Dissolve CBC (10 mg, ~7.4 µmol) in 1 mL of MES buffer (0.1 M, pH 5.5).

-

Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 10-fold molar excess) and NHS (N-Hydroxysuccinimide, 10-fold molar excess).

-

Incubate at room temperature for 20 minutes.

-

Critical: Do not exceed 30 minutes to prevent hydrolysis of the active ester.

-

Step 2: Coupling

-

Dissolve the Amine-Payload (e.g., peptide or drug with free amine) in PBS (pH 7.4).

-

Add the activated CBC solution dropwise to the payload solution.

-

Ratio: Use a 1.2:1 molar ratio of CBC:Payload to ensure complete consumption of the expensive payload.

-

-

Adjust pH to 7.2–7.5 using dilute NaOH if necessary.

-

Stir in the dark for 4–12 hours at 4°C.

Step 3: Purification

-

Dialysis: If the payload is a macromolecule (>2 kDa), dialyze against water using a specific MWCO membrane (e.g., 1 kDa) to remove unreacted B12 and coupling reagents.

-

HPLC: For small molecule conjugates, purify via C18 HPLC using a Water/Acetonitrile gradient (0.1% TFA).

-

Lyophilization: Freeze-dry the purified fraction to obtain a red powder.

Part 4: Characterization & Quality Control

Spectral Validation

A successful conjugate must retain the characteristic cobalamin absorbance profile.

-

UV-Vis: Maxima at 278 nm , 361 nm (gamma band), and 550 nm .

-

Ratio Check:

should be ~1.8;

Binding Affinity Assay (SPR)

To verify the vehicle is still active:

-

Immobilize Recombinant Human TCII on a CM5 Biacore chip.

-

Inject CBC-Conjugate at varying concentrations (0.1 nM – 100 nM).

-

Compare

to native Cyanocobalamin.-

Acceptance Criteria:

should remain in the low picomolar range (< 50 pM).

-

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield of b-isomer | Hydrolysis time too long/short. | Strictly control time (60-72h). Monitor via analytical HPLC every 12h. |

| Precipitation during Coupling | Payload is hydrophobic. | Add up to 20% DMSO or DMF to the coupling buffer. |

| Loss of Receptor Binding | Conjugation at wrong site. | Ensure HPLC isolation was specific for the b-isomer. Avoid non-specific activation. |

| Corrin Ring Degradation | Light exposure or high pH. | Perform all reactions in amber vials/dark. Keep pH < 8.[3][4][5][6][7][8]0. |

References

-

Pathare, P. M., et al. (1996). "Synthesis of cobalamin-biotin conjugates that vary in the position of cobalamin coupling. Evaluation of cobalamin derivatives as ligands for transcobalamin II." Bioconjugate Chemistry.

-

McEwan, J. F., et al. (2025). "Vitamin B12 in drug delivery: Breaking through the barriers to a B12 bioconjugate pharmaceutical." Expert Opinion on Drug Delivery.

-

Antonysamy, A. S., et al. (2013).[1] "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Journal of the American Chemical Society.[9]

-

Thermo Fisher Scientific. "Instructions: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)." Product Protocol.

-

Furger, E., et al. (2013). "Synthesis and characterization of cyanocobalamin conjugates with Pt(II) complexes towards potential therapeutic applications." Journal of Inorganic Biochemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. cdn.who.int [cdn.who.int]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. glsciences.com [glsciences.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. broadpharm.com [broadpharm.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. researchgate.net [researchgate.net]

- 9. sci-hub.box [sci-hub.box]

Application Note: Cyanocobalamin-b-carboxylic Acid as a Competitive Probe and Conjugation Scaffold in Vitamin B12 Metabolism

Abstract

Cyanocobalamin-b-carboxylic acid (CNCbl-b-acid) is a specific monocarboxylic acid derivative of vitamin B12 formed by the hydrolysis of the propionamide side chain at the b-position of the corrin ring. Unlike the native vitamin, which acts as a coenzyme precursor, CNCbl-b-acid functions primarily as a competitive antagonist (antivitamin) or a structural probe .[1][2] Its utility lies in its ability to bind mammalian cobalamin transport proteins—Intrinsic Factor (IF), Transcobalamin (TC), and Haptocorrin (HC)—with high specificity while blocking downstream metabolic processing.[1][2] This guide details the protocols for synthesizing, purifying, and utilizing CNCbl-b-acid to map B12 uptake pathways and validate novel B12-drug conjugates.

Scientific Background & Mechanism[3][4][5]

Structural Significance

Vitamin B12 (Cyanocobalamin) contains three propionamide side chains labeled b, d, and e.[1][2] The b-position is unique because it projects outward from the corrin ring, remaining relatively solvent-exposed even when the vitamin is bound to transport proteins.

-

Native B12: The b-side chain is an amide (

).[1][2] -

b-Carboxylic Acid: The amide is hydrolyzed to an acid (

).[1][2]

Mechanism of Antagonism

CNCbl-b-acid acts as a "Trojan Horse" mimic. It retains the structural elements required for recognition by the transport proteins but fails to support the catalytic cycles of B12-dependent enzymes (Methionine Synthase and Methylmalonyl-CoA Mutase).

-

Transport Inhibition: CNCbl-b-acid competes with native B12 for binding to Intrinsic Factor (IF) in the gut and Transcobalamin (TC) in the blood.[1][2]

-

Cellular Lockout: While the CNCbl-b-acid-TC complex is internalized via the CD320 receptor, the modification at the b-position can alter endosomal release or prevent the conversion of the cobalamin core into its active coenzyme forms (Methylcobalamin/Adenosylcobalamin), effectively inducing a functional B12 deficiency.

Pathway Visualization

The following diagram illustrates the B12 transport pathway and the specific interference points of CNCbl-b-acid.

Caption: Figure 1. Competitive inhibition pathway of Cyanocobalamin-b-carboxylic acid in mammalian B12 transport.

Experimental Protocols

Protocol A: Preparation and Purification of CNCbl-b-acid

Objective: Isolate pure b-isomer from the hydrolysis mixture. The acid hydrolysis of Cyanocobalamin yields a mixture of b-, d-, and e- monocarboxylic acids which must be separated.

Reagents:

Step-by-Step Methodology:

-

Hydrolysis: Dissolve Cyanocobalamin (1.0 g) in 0.1 M HCl (100 mL). Incubate at room temperature for 60–72 hours. Note: Do not heat, as this promotes deamidation at the d- and e- positions.

-

Neutralization: Adjust pH to 7.0 using dilute NaOH.

-

Desalting: Pass the mixture through a C18 Sep-Pak cartridge to remove salts. Elute with 50% Methanol/Water.[1][2]

-

Isomer Separation (Crucial):

-

Validation: Confirm identity using Mass Spectrometry (ESI-MS, m/z 1356 [M+H]+) and 1H-NMR (shift in the b-side chain signals).

Protocol B: Competitive Binding Assay (IF/TC Affinity)

Objective: Determine the Inhibition Constant (

Experimental Workflow Diagram:

Caption: Figure 2. Workflow for competitive binding assay using radioactive tracers.

Detailed Steps:

-

Preparation: Dilute recombinant Human Intrinsic Factor (rhIF) to a concentration that binds ~50% of the tracer (determined by a prior saturation curve).[1][2]

-

Competition Mix: In a series of tubes, add:

-

100 µL rhIF solution.

-

100 µL [57Co]-Cyanocobalamin (fixed concentration, e.g., 0.5 nM).

-

100 µL CNCbl-b-acid (serial dilutions from 1 pM to 1 µM).

-

-

Incubation: Incubate for 1 hour at 37°C in the dark. Light sensitivity is minimal for CNCbl, but good practice.[1]

-

Separation (Charcoal Method):

-

Measurement: Count the radioactivity of the supernatant using a Gamma Counter.

Data Analysis:

Plot % Bound vs. Log[CNCbl-b-acid]. Fit to a one-site competitive binding model to extract

Protocol C: In Vitro Antivitamin Assay

Objective: Assess the functional blockade of B12 metabolism in cell culture.

-

Cell Line: HL-60 (Promyelocytic leukemia) or K562 cells.[1][2]

-

Media: B12-deficient RPMI 1640 supplemented with 10% dialyzed Fetal Bovine Serum (to remove endogenous B12).

-

Treatment:

-

Control: 1 nM Cyanocobalamin.

-

Test: 1 nM Cyanocobalamin + Increasing concentrations of CNCbl-b-acid (1 nM – 100 nM).

-

-

Incubation: 72–96 hours.

-

Readout:

-

Cell Proliferation: MTT or CellTiter-Glo assay.[1][2] (Expect growth inhibition if B12 is successfully blocked).[1][2]

-

Metabolite Accumulation: Measure Homocysteine (Hcy) and Methylmalonic Acid (MMA) in the supernatant by LC-MS/MS.[1][2]

-

Interpretation: A rise in MMA/Hcy indicates that CNCbl-b-acid has successfully competed for uptake but failed to act as a coenzyme, causing a functional deficiency.[1]

-

Quantitative Data Summary

The following table summarizes typical binding affinities relative to native Vitamin B12.

| Ligand | Intrinsic Factor (IF) Affinity (%) | Transcobalamin (TC) Affinity (%) | Biological Activity |

| Cyanocobalamin (Native) | 100% ( | 100% ( | Full Coenzyme Precursor |

| CNCbl-b-carboxylic acid | ~80–90% | ~95% | Antagonist / Inhibitor |

| CNCbl-e-carboxylic acid | < 10% | ~80% | Weak Binder (Steric clash) |

| CNCbl-d-carboxylic acid | ~50% | ~85% | Partial Agonist |

Note: The high retention of affinity for the b-acid makes it the superior choice for competitive studies compared to e- or d- isomers.

References

-

Siddons, R. C. (1974). Vitamin B12 antagonism by monocarboxylic acids and anilides of cyanocobalamin.[1][2] Nature, 247(5439), 308–309.[1][2] Link[1][2]

-

Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[1][2] Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society, 102(7), 2215–2219.[1][2] Link[1][2]

-

Fedosov, S. N., et al. (2007). Structural study on ligand specificity of human vitamin B12 transporters.[1][2][3] Biochemical Journal, 403(3), 431–440.[1][2][3] Link

-

Pathare, P. M., et al. (1996). Synthesis of cobalamin-biotin conjugates that vary in the position of attachment to the cobalamin nucleus. Bioconjugate Chemistry, 7(2), 217–232.[1][2] Link[1][2]

-

Nexo, E., & Gimsing, P. (1981). Turnover in humans of iodine-labeled vitamin B12-b-monocarboxylic acid.[1][2] Scandinavian Journal of Clinical and Laboratory Investigation, 41(5), 465–469.[1][2] Link

Sources

Application Note: Protocol for Mild Acid Hydrolysis of Cyanocobalamin

This Application Note is designed for researchers in drug discovery and analytical chemistry. It details the controlled mild acid hydrolysis of Cyanocobalamin (Vitamin B12) to generate specific monocarboxylic acid derivatives (B12-MCAs), primarily for use as precursors in bioconjugation or as impurity standards.

Abstract & Objective

Cyanocobalamin (CN-Cbl) possesses three chemically reactive propionamide side chains (positions b, d, and e) on the corrin ring. Mild acid hydrolysis selectively converts these amides into carboxylic acids without disrupting the essential nucleotide loop or the cobalt coordination center. This protocol details the controlled generation, isolation, and validation of Cyanocobalamin Monocarboxylic Acids (B12-MCAs), specifically targeting the b-, d-, and e- isomers, which are critical intermediates for synthesizing B12-drug conjugates (e.g., for tumor targeting via CD320 receptors).

Scientific Background & Mechanism[1][2][3][4][5]

The Deamidation Mechanism

The hydrolysis of CN-Cbl is a nucleophilic substitution where the amide group (

-

Reactivity Order: The rate of hydrolysis for the propionamide chains typically follows the order

. -

The e-Isomer: While the b-isomer is formed most readily, the e-isomer is often the most desired for conjugation because its position on the corrin ring minimizes steric hindrance during receptor binding.

Reaction Pathway

The reaction produces a mixture of:

-

Unreacted CN-Cbl

-

Monocarboxylic Acids (B12-MCAs): b-acid, d-acid, e-acid.[1]

-

Dicarboxylic/Tricarboxylic Acids: Formed upon prolonged exposure.

Visualizing the Pathway

The following diagram illustrates the degradation pathway and the target products.

Figure 1: Reaction pathway of Cyanocobalamin mild acid hydrolysis showing the kinetic distribution of isomers.

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Cyanocobalamin | USP/Ph.Eur Grade, >98% Purity | Starting Material |

| Hydrochloric Acid | 0.1 N (Standardized) | Hydrolysis Reagent |

| Reaction Vessel | Amber Glass Vial (Silanized) | Protects from light; prevents adsorption |

| Quenching Buffer | 0.2 M Sodium Phosphate, pH 7.0 | Neutralization |

| Prep-HPLC System | C18 Column (e.g., Phenomenex Luna 5µm) | Purification of isomers |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.0 | Ion-pairing/Buffering |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Elution solvent |

Phase 1: Controlled Hydrolysis

Critical Safety Note: Vitamin B12 is highly light-sensitive. All procedures must be performed under red light or in amber glassware wrapped in foil.

-

Dissolution: Dissolve 500 mg of Cyanocobalamin in 50 mL of 0.1 N HCl .

-

Concentration: 10 mg/mL.

-

-

Incubation: Seal the vessel tightly. Incubate at Room Temperature (20–25°C) for 72 hours .

-

Optimization Note: For faster results, incubate at 60°C for 3 hours, but this increases the risk of dicarboxylic acid formation (over-hydrolysis). The 72h RT method yields a cleaner mixture of monocarboxylic acids.

-

-

Quenching: Stop the reaction by adjusting the pH to 6.0–7.0 using 2.0 M NaOH (dropwise) or by diluting 1:1 with 0.2 M Sodium Phosphate buffer (pH 7.0).

Phase 2: Purification (Isomer Isolation)

The crude mixture contains unreacted B12 and the three MCA isomers. They have very similar polarities; standard flash chromatography is insufficient. Preparative HPLC is required.

Prep-HPLC Method:

-

Column: C18 Reverse Phase, 250 x 21.2 mm (Preparative).

-

Flow Rate: 10 mL/min.

-

Detection: 361 nm (Cobalamin max) and 254 nm.

-

Gradient:

-

0 min: 5% B

-

10 min: 5% B (Isocratic hold to elute salts)

-

60 min: 25% B (Very shallow gradient to resolve isomers)

-

65 min: 90% B (Wash)

-

Elution Order (Typical):

-

Unreacted CN-Cbl (Elutes first or co-elutes with b-isomer depending on pH).

-

b-isomer (Major peak).

-

d-isomer (Minor peak).

-

e-isomer (Target peak, usually elutes last among the monos).

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of B12-monocarboxylic acids.

Quality Control & Validation

To ensure the protocol worked, you must validate the identity of the isolated fractions.

UV-Vis Spectroscopy

The corrin ring structure should remain intact.

-

Acceptance Criteria:

-

Maxima at 278 nm , 361 nm , and 550 nm .[2]

-

Absorbance Ratio (A361 / A278): 1.70 – 1.90 (Consistent with USP standards for Cyanocobalamin).

-

Note: If the ratio drops significantly, the nucleotide loop may have cleaved (forming Cobinamide), indicating the acid hydrolysis was too harsh.

-

Mass Spectrometry (ESI-MS)

-

Cyanocobalamin (Standard): MW = 1355.4 Da.

-

B12-Monocarboxylic Acid: MW = 1356.4 Da (+1 Da mass shift due to

to -

Validation: Look for the [M+H]+ peak at m/z 1357.4 or [M+2H]2+ at m/z 679.2 .

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield of e-isomer | Reaction time too short. | Extend hydrolysis to 96h or increase temp to 40°C. |

| High Dicarboxylic Acids | Reaction too harsh. | Reduce acid concentration to 0.05 N or reduce time. |

| Poor HPLC Resolution | Gradient too steep. | Use a shallower gradient (0.2% B/min increase). Ensure pH of mobile phase is 4.0. |

| Color Change (Brown) | Oxidation to Hydroxocobalamin. | Ensure light protection; check for presence of reducing agents. |

References

-

Armitage, J. B., et al. (1953). Chemistry of the Vitamin B12 Group.[3][4][5][6][1][7][8][9] Part III. The Course of Hydrolytic Degradation.[5] Journal of the Chemical Society.

-